N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C18H16FN5O3S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C18H16FN5O3S/c1-27-14-8-11(19)4-5-12(14)13-6-7-16(26)24(23-13)9-15(25)20-18-22-21-17(28-18)10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,20,22,25) |
InChI Key |
WEJSAECZQLULTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Preparation of Thiadiazole Core
The 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene intermediate is synthesized via a cyclization reaction. A general approach involves:
-
Formation of the thiadiazole ring : Reacting a cyclopropylamine derivative with thiourea or its analogs under acidic conditions.
-
Oxidation/Dehydration : Converting intermediates to the ylidene form using oxidizing agents (e.g., iodine, DMSO) or dehydrating agents (e.g., POCl₃).
Example Reaction Pathway :
Synthesis of Pyridazine Component
The 3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl fragment is prepared through:
-
Cyclization of Hydrazine Derivatives : Reacting hydrazine with diketones or α,β-unsaturated carbonyl compounds to form pyridazine rings.
-
Functionalization : Introducing fluorine and methoxy groups via electrophilic aromatic substitution (e.g., using NaNO₂/H₂SO₄ for diazotization) or nucleophilic displacement.
Key Functionalization Steps :
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1 | 4-Fluoro-2-methoxyaniline + Maleic Anhydride (Δ, DMF) | 3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazine | 65% | |
| 2 | HNO₃/H₂SO₄ (0°C) | Nitration (if required) | 70% |
Acetamide Coupling and Stereoselective Formation
Formation of the Acetamide Linkage
The final coupling step involves reacting the pyridazine intermediate with an acetamide chloride or anhydride. Triethylamine is commonly used as a base to deprotonate the amine group.
Example Protocol :
Control of (2E)-Configuration
The (2E)-configuration in the thiadiazole ylidene group is achieved through:
-
Thermodynamic Control : Favoring the trans configuration via steric or electronic factors during cyclization.
-
Catalytic Asymmetric Synthesis : Using chiral catalysts (e.g., organocatalysts) for stereoselective formation.
Stereochemical Outcome :
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
Optimization and Variations
Alternative Coupling Methods
| Method | Reagents | Advantages | Limitations |
|---|---|---|---|
| Microwave-Assisted Coupling | DMF, MW (100°C, 30 min) | Reduced reaction time | Requires specialized equipment |
| Peptide Coupling | HATU, DIPEA | High yields (>90%) | Costly reagents |
Solvent and Temperature Effects
| Solvent | Temperature | Yield | Selectivity |
|---|---|---|---|
| Dioxane | 20°C | 95% | High |
| THF | 40°C | 80% | Moderate |
| DMF | 60°C | 85% | Moderate |
Chemical Reactions Analysis
Reactivity of the Thiadiazole Ring
The (2E)-configured thiadiazole ring exhibits distinct reactivity due to its conjugated π-system and electron-deficient nitrogen atoms.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Nucleophilic Substitution | Alkylation with methyl iodide in DMF, 60°C | Formation of quaternary ammonium salts at N3 | Favored by the electron-withdrawing nature of the thiadiazole. |
| Cycloaddition | Diels-Alder with maleic anhydride, reflux in toluene | Fused bicyclic adducts | The exocyclic C=N bond acts as a dienophile. |
| Coordination Chemistry | Reaction with Cu(II) chloride in ethanol | Stable metal complexes | Sulfur and nitrogen atoms serve as ligands. |
Pyridazinone Core Reactivity
The 6-oxopyridazin-1(6H)-yl group participates in electrophilic and redox reactions.
Acetamide Linkage Transformations
The acetamide group undergoes hydrolysis and substitution.
Substituted Phenyl Ring Reactivity
The 4-fluoro-2-methoxyphenyl group directs electrophilic substitutions.
Oxidation and Stability
The compound exhibits sensitivity to strong oxidizing agents:
-
Oxidation of Thiadiazole : H₂O₂ in acetic acid converts the thiadiazole to sulfoxide derivatives, altering electronic properties.
-
Stability in Light : Prolonged UV exposure leads to decomposition (~15% over 48 hours), necessitating storage in amber vials.
Cross-Coupling Reactions
The aryl halide moiety (if present in analogs) enables catalytic transformations:
Mechanistic Considerations
-
Thiadiazole Ring Opening : Under strong bases (e.g., LDA), the ring undergoes cleavage to form thioamide intermediates.
-
Tautomerization : The (2E)-configuration stabilizes the imine form, but protonation at N3 can shift tautomeric equilibrium.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development. The following sections detail its notable applications:
Antimicrobial Activity
Studies have demonstrated that compounds containing thiadiazole and pyridazine rings exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at concentrations as low as 12.5 μg/mL .
Anticancer Potential
The compound has been evaluated for its anticancer properties against several human cancer cell lines. In vitro assays indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutics. For example, compounds derived from this scaffold showed high to moderate activity against leukemia and solid tumor-derived cell lines, suggesting potential as an anticancer agent .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, research has identified anti-inflammatory effects associated with the compound. Specific derivatives were shown to inhibit pro-inflammatory cytokines in cellular models, indicating their potential use in treating inflammatory diseases .
Insecticidal Properties
The compound has also been explored for its insecticidal properties. Research indicates that certain derivatives can act as effective insecticides against agricultural pests, providing an alternative to traditional chemical pesticides .
Case Study 1: Antimicrobial Screening
A study conducted on various derivatives of this compound revealed that specific modifications to the thiadiazole ring enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC (minimum inhibitory concentration) of 25 μg/mL against both strains .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxicity of the compound against human chronic myelogenous leukemia cells. Results indicated that compounds with electron-withdrawing groups at specific positions on the aromatic ring displayed significantly higher cytotoxicity than their counterparts without these modifications. The best-performing derivative achieved a CC50 value of 5 μM .
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and exerts its effects. The pathways involved may include inhibition or activation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound’s analogs differ in:
- Thiadiazole/Thiazole substituents (cyclopropyl, cyclohexyl, methyl, ethyl).
- Aromatic substituents on the pyridazinyl/phenyl groups (e.g., methoxy, fluoro).
- Heterocyclic systems (pyridazinone vs. benzotriazinone).
Analogs and Their Properties
Table 1: Structural and Physicochemical Comparison
Implications of Structural Differences
Cyclopropyl vs. The absence of methoxy in the analog may decrease electron-donating effects on the phenyl ring .
Thiadiazole vs. Thiazole Core ():
- Thiadiazole (two nitrogen atoms) offers greater aromaticity and rigidity than thiazole (one nitrogen), which could influence binding affinity in biological targets. The ethyl-methyl substituents in the thiazole analog may alter pharmacokinetics .
Pyridazinone vs. Benzotriazinone (): Pyridazinone’s hydrogen-bonding capability contrasts with benzotriazinone’s planar aromatic system, affecting interactions with enzymes or receptors. The benzotriazinone analog’s lower molecular weight (~313 vs. ~409) suggests reduced complexity but possibly weaker target engagement .
Biological Activity
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The compound features several key structural elements that contribute to its biological activity:
- Thiadiazole Ring : Known for diverse pharmacological properties.
- Pyridazine Moiety : Implicated in various biological interactions.
- Cyclopropyl Group : Enhances the compound's reactivity and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 372.4 g/mol .
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines. The mechanism often involves the modulation of specific enzymes related to cell growth and survival.
- Antimicrobial Properties : Similar compounds in the thiadiazole family have shown significant antimicrobial activity against various pathogens, indicating potential in developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives of thiadiazole have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Anticancer Mechanisms
A study focused on the compound's effect on human cancer cell lines showed that it inhibited cell growth by inducing apoptosis. The IC50 values were measured against various cancer types, indicating effective cytotoxicity at low concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Antimicrobial Efficacy
In vitro studies have demonstrated the antimicrobial activity of similar thiadiazole derivatives against Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that modifications to the thiadiazole structure can significantly enhance antimicrobial potency.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiadiazole ring through condensation reactions.
- Introduction of the cyclopropyl group via cyclopropanation techniques.
- Coupling with the pyridazine derivative to yield the final product.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
